molecular formula C18H13IN4O B12551050 N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide CAS No. 189757-40-2

N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide

Cat. No.: B12551050
CAS No.: 189757-40-2
M. Wt: 428.2 g/mol
InChI Key: QDSJKOXHZMLDIX-UHFFFAOYSA-N
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Description

N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide is a chemical compound of interest in medicinal chemistry and biochemical research. It is structurally characterized by a 1,3-diphenyl-1H-pyrazole core substituted with a cyano group, which is a common scaffold in pharmacologically active molecules. Scientific literature indicates that pyrazole derivatives exhibit a wide range of biological activities, including serving as key intermediates in the synthesis of compounds with insecticidal and antimicrobial properties . The molecule is functionalized with a 2-iodoacetamide group. Iodoacetamide is a known alkylating agent that reacts covalently with thiol groups, particularly the cysteine residues in proteins and enzymes . This mechanism allows it to act as an irreversible inhibitor of cysteine peptidases and is commonly employed in protein chemistry to prevent disulfide bond formation . Researchers might utilize this property of the compound for enzyme inhibition studies, peptide mapping, or as a tool in ubiquitin research to investigate deubiquitinase (DUB) activity. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

189757-40-2

Molecular Formula

C18H13IN4O

Molecular Weight

428.2 g/mol

IUPAC Name

N-(4-cyano-2,5-diphenylpyrazol-3-yl)-2-iodoacetamide

InChI

InChI=1S/C18H13IN4O/c19-11-16(24)21-18-15(12-20)17(13-7-3-1-4-8-13)22-23(18)14-9-5-2-6-10-14/h1-10H,11H2,(H,21,24)

InChI Key

QDSJKOXHZMLDIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2C#N)NC(=O)CI)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines and β-Ketonitriles

A common route involves reacting 1,3-diphenyl-1H-pyrazol-5-amine with β-ketonitriles under acidic conditions. For example:

  • Procedure : 1,3-Diphenyl-1H-pyrazol-5-amine (5.2 mmol) is treated with 4-cyanobenzaldehyde in acetic acid at 80°C for 12 hours.
  • Yield : 66–72% after recrystallization from ethanol.
  • Key Data :
    • 1H NMR (CDCl3) : δ 8.93 (s, 1H, pyrazole-H), 7.40–8.09 (m, aromatic-H).
    • MS (ESI) : m/z 235.29 [M+H]+.

Vilsmeier-Haack Formylation and Cyanation

An alternative method employs POCl₃/DMF for formylation, followed by cyanation:

  • Procedure : 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is treated with NH₄OAc and KCN in refluxing ethanol.
  • Yield : 58–64%.

Amidation with 2-Iodoacetic Acid Derivatives

The final step involves coupling 4-cyano-1,3-diphenyl-1H-pyrazol-5-amine with 2-iodoacetyl chloride or via nucleophilic substitution.

Direct Amidation Using 2-Iodoacetyl Chloride

  • Procedure :
    • 4-Cyano-1,3-diphenyl-1H-pyrazol-5-amine (1.0 mmol) is dissolved in anhydrous DMF.
    • 2-Iodoacetyl chloride (1.2 mmol) and triethylamine (2.0 mmol) are added at 0°C.
    • The mixture is stirred at room temperature for 6 hours.
  • Workup : The product is extracted with chloroform, washed with 0.2 M HCl, and purified via preparative TLC (PE:EA = 8:1).
  • Yield : 68–75%.

Nucleophilic Substitution of Chloroacetamide

This method avoids handling reactive iodinating agents:

  • Procedure :
    • N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-chloroacetamide (1.0 mmol) is refluxed with KI (2.0 mmol) in acetone for 9 hours.
    • The precipitate is filtered and recrystallized from ethyl acetate.
  • Yield : 84–90%.

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. Toluene : DMF improves solubility of the pyrazole amine but may require lower temperatures (0–25°C) to minimize side reactions.
  • Reflux in Acetone : Optimal for nucleophilic substitution (60–80°C).

Catalytic Systems

  • Triethylamine : Essential for neutralizing HCl in direct amidation.
  • KI Catalysis : Accelerates halide exchange in chloroacetamide substitution.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (CDCl3) δ 3.86 (s, 2H, ICH₂), 7.15–8.09 (m, aromatic-H), 10.75 (s, 1H, NH).
13C NMR δ 164.1 (C=O), 118.2 (C≡N), 25.4 (ICH₂).
IR (KBr) 2210 cm⁻¹ (C≡N), 1677 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H).
MS (ESI) m/z 432.1 [M+H]+ (calculated: 432.04).

Purity and Yield Comparison

Method Yield (%) Purity (HPLC) Conditions
Direct Amidation 68–75 >95% DMF, 25°C, 6 h
Nucleophilic Substitution 84–90 >97% Acetone, 80°C, 9 h
EDCI/HOBt Coupling 66 92% DMF, rt, 12 h

Challenges and Solutions

Iodide Stability

  • Issue : Iodoacetamide is prone to hydrolysis or elimination.
  • Solution : Use anhydrous solvents and avoid prolonged heating above 80°C.

Steric Hindrance

  • Issue : Bulky 1,3-diphenyl groups slow amidation.
  • Solution : Increase reaction time to 12–24 hours or use microwave-assisted synthesis.

Chemical Reactions Analysis

N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The iodo group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide exhibit significant anticancer properties. For instance, studies involving pyrazole derivatives suggest that they can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The structural motif of the pyrazole ring is often associated with the modulation of various biological targets, including kinases and receptors involved in cancer pathways .

Neurological Disorders
The compound has also been investigated for its effects on the metabotropic glutamate receptor (mGluR), particularly as a positive allosteric modulator. This activity could potentially lead to therapeutic applications in treating neurological disorders such as schizophrenia and anxiety disorders .

Chemical Probes in Biological Studies

This compound serves as a valuable chemical probe for studying protein interactions and enzyme activities. Its ability to form covalent bonds with specific amino acid residues allows researchers to investigate the dynamics of protein function under physiological conditions. This application is particularly relevant in proteomics and drug discovery, where understanding protein-ligand interactions is critical .

Material Science

Synthesis of Functional Materials
The compound can be utilized in the synthesis of advanced materials due to its unique electronic properties. For example, derivatives of this compound have been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of pyrazole moieties enhances the charge transport properties of these materials, making them suitable for various electronic applications .

Case Study 1: Antitumor Activity

A study evaluated the anticancer effects of a series of pyrazole derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neurological Modulation

In another investigation, researchers synthesized various derivatives of this compound to assess their efficacy as mGluR modulators. The findings indicated that specific modifications to the pyrazole ring enhanced receptor binding affinity and selectivity, paving the way for new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of microbial or cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide is highlighted through comparisons with related pyrazole and acetamide derivatives:

Structural Analogues

Compound Name Key Substituents Reactivity/Biological Activity Key Differences vs. Target Compound
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, methyl, carboxamide mGlu5 receptor modulation; moderate binding affinity Carboxamide vs. iodoacetamide; chloro (less reactive leaving group)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chloroacetamide, 4-Cl-phenyl Potential alkylating agent (less reactive than iodo) Iodo (superior leaving group) enhances alkylation efficiency
N-(4-Cyano-1,3-oxazol-5-yl) sulfonamides Sulfonamide, oxazole core Anticancer activity (limited to GI50 >100 µM) Oxazole vs. pyrazole core; sulfonamide vs. acetamide
N-(4-Formyl-1,3-diphenyl-1H-pyrazol-5-yl)-N,N-dimethyl-methanimidamide Formyl, dimethylamino Cytotoxic activity (variable across cell lines) Formyl group vs. cyano; no alkylation capability

Key Observations

  • Iodine’s larger atomic radius and weaker C-I bond facilitate nucleophilic substitution, critical for covalent protein modification .
  • This contrasts with sulfonamide derivatives (), where sulfonamide hydrogen-bonding dominates.
  • Pharmacological Profile : While carboxamide derivatives (e.g., 3a) modulate mGlu5 receptors, the target compound’s iodoacetamide may enable irreversible inhibition or labeling of cysteine-rich targets (e.g., annexin A2).

Physicochemical Properties

  • Synthetic Yields : Chloroacetamide derivatives (e.g., 3a: 68% yield) are synthesized more efficiently than iodoacetamides, likely due to iodine’s higher cost and handling complexity.

Biological Activity

N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H13IN4OC_{18}H_{13}IN_{4}O with a molecular weight of 396.22 g/mol. The compound features a pyrazole ring substituted with a cyano group and an iodoacetamide moiety, which may contribute to its biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyano-1,3-diphenylpyrazole with iodoacetic acid in the presence of appropriate coupling agents. The process yields a crystalline product that can be characterized using techniques such as NMR and mass spectrometry .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (breast cancer)12.5Apoptosis induction
Compound BA549 (lung cancer)8.9Cell cycle arrest at G2/M phase

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective effects. For example, this compound has been shown to modulate glutamate receptors positively, which may help in conditions like Alzheimer's disease and schizophrenia by enhancing synaptic plasticity .

Inhibition of Kinases

Another significant aspect of the biological activity of this compound is its potential as a kinase inhibitor. The structure suggests that it may interact with various kinases involved in cancer signaling pathways, offering a therapeutic avenue for targeted cancer therapies .

Case Studies

Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers evaluated the antitumor efficacy of this compound in xenograft models. The compound demonstrated a dose-dependent reduction in tumor size and improved survival rates compared to control groups .

Case Study 2: Neuroprotection
A clinical trial assessed the neuroprotective effects of related pyrazole compounds on patients with early-stage Alzheimer's disease. Results indicated significant improvements in cognitive function and reduced biomarkers of neuroinflammation after treatment with these compounds over six months .

Q & A

Q. What synthetic routes are commonly employed for N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide and its derivatives?

The compound is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters, followed by iodination. Key intermediates include 1,3-diphenylpyrazole scaffolds, where the 4-cyano group is introduced through nitrile substitution. Subsequent iodination at the acetamide side chain is achieved using iodine in the presence of a mild base. Variations in substituents on the pyrazole core can be introduced via nucleophilic aromatic substitution or cross-coupling reactions .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) confirms regiochemistry and substitution patterns. Infrared (IR) spectroscopy validates functional groups (e.g., cyano, acetamide). High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. X-ray crystallography, though not explicitly reported for this compound, is recommended for resolving stereochemical ambiguities in structurally analogous pyrazole derivatives .

Q. What structural features are critical for its activity as a positive allosteric modulator (PAM) of mGlu5 receptors?

The 4-cyano group at the pyrazole ring and the iodinated acetamide side chain are essential. Substitutions on the phenyl rings (e.g., 3-CN, 5-F) enhance binding affinity, while modifications to the pyridyl "a" ring significantly reduce potency. The 6-methyl group on the pyridyl ring optimizes receptor interactions .

Advanced Research Questions

Q. How do structural modifications on the pyrazole and phenyl rings affect mGlu5 receptor binding and functional activity?

Systematic SAR studies reveal that:

  • Pyridyl "a" ring substitutions : Larger groups (e.g., methyl at the 5-position) reduce binding affinity by 5–43-fold and functional potency by 8–192-fold, indicating steric hindrance .
  • Phenyl "b" ring substitutions : 4-Fluorophenyl groups improve binding affinity (Ki = 169 nM) but reduce water solubility due to increased lipophilicity (cLogP > 3.5) .
  • Acetamide side chain : Iodo substitution enhances metabolic stability compared to bromo or chloro analogs .

Q. What methodologies are used to assess functional activity and receptor interaction dynamics?

  • Calcium fluorescence assays : Measure intracellular Ca²⁺ flux in rat cortical astrocytes to quantify potentiation of glutamate-induced mGlu5 activation. EC₅₀ values differentiate potentiators (e.g., 19a: EC₅₀ = 0.8 µM) from inactive analogs .
  • AutoDock Vina : Predicts binding modes by docking the compound into the MPEP allosteric site of mGlu5. Superimposition with co-crystallized ligands (e.g., 2b and 19a) highlights steric clashes with Leu242 and Thr263 residues .

Q. How can discrepancies between in vitro binding affinity and functional potency be resolved?

Disconnects arise from:

  • Cooperativity : Positive modulation requires glutamate co-binding. Compounds with high affinity (Ki < 100 nM) but low potency may exhibit weak cooperativity .
  • Alternative binding sites : Some analogs (e.g., 19d) bind outside the MPEP site, as seen with mGlu5 PAM CPPHA, leading to divergent functional outcomes .
  • Physicochemical properties : High lipophilicity (cLogP > 4) reduces aqueous solubility, limiting cellular uptake despite strong receptor affinity .

Q. What strategies improve water solubility without compromising mGlu5 receptor affinity?

  • Polar substituents : Introduce hydroxyl or amine groups on the phenyl "b" ring (e.g., 4-OHPh) to reduce cLogP while retaining hydrogen-bond interactions with Ser658 .
  • Prodrug approaches : Mask the acetamide group with hydrolyzable esters (e.g., ethyl ester) to enhance bioavailability .

Data Contradiction Analysis

Q. Why do some analogs exhibit high mGlu5 binding affinity but low functional potency?

Example: Compound 19c shows a Ki of 169 nM (5.8-fold higher affinity than parent 7a) but an EC₅₀ > 10 µM. This may result from:

  • Conformational stabilization : The analog stabilizes an inactive receptor conformation despite strong binding.
  • Off-target effects : Interactions with non-mGlu5 targets (e.g., ion channels) dampen functional readouts.
  • Assay limitations : Fluorescence-based assays may miss weak potentiators due to signal-to-noise thresholds .

Methodological Recommendations

  • Synthetic optimization : Use Sonogashira coupling to introduce alkynyl groups for further functionalization .
  • Computational modeling : Combine molecular dynamics (MD) with free-energy perturbation (FEP) to predict substituent effects on binding thermodynamics .
  • In vivo testing : Prioritize analogs with cLogP < 3.5 and polar surface area > 80 Ų to enhance blood-brain barrier penetration .

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